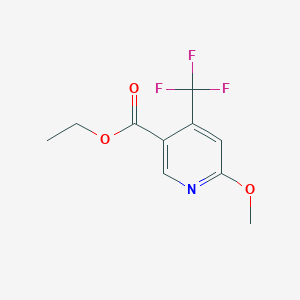

Ethyl 6-methoxy-4-(trifluoromethyl)nicotinate

Description

Properties

Molecular Formula |

C10H10F3NO3 |

|---|---|

Molecular Weight |

249.19 g/mol |

IUPAC Name |

ethyl 6-methoxy-4-(trifluoromethyl)pyridine-3-carboxylate |

InChI |

InChI=1S/C10H10F3NO3/c1-3-17-9(15)6-5-14-8(16-2)4-7(6)10(11,12)13/h4-5H,3H2,1-2H3 |

InChI Key |

VVAZUYPTOQJNFB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=C1C(F)(F)F)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-methoxy-4-(trifluoromethyl)nicotinate typically involves the esterification of 6-methoxy-4-(trifluoromethyl)nicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methoxy-4-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of 6-methoxy-4-(trifluoromethyl)nicotinic acid.

Reduction: Formation of 6-methoxy-4-(trifluoromethyl)nicotinyl alcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Ethyl 6-methoxy-4-(trifluoromethyl)nicotinate has demonstrated significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains and fungi. For instance:

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 20 |

| C. albicans | 18 |

These findings suggest potential applications in developing new antimicrobial agents.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. It has been tested against several cancer cell lines, showing substantial inhibition of cell growth with varying IC50 values:

| Cell Line | IC50 (µM) |

|---|---|

| Mouse TLX5 Lymphoma Cells | 1.5 |

| Human Fibroblast Cells | >100 |

The low IC50 value against mouse lymphoma cells suggests a potent cytotoxic effect, making it a candidate for further investigation in cancer therapy.

Antiprotozoal Activity

Preliminary studies have suggested that this compound also exhibits antiprotozoal activity, indicating potential use in treating protozoan infections.

Antimicrobial Activity Study

A study evaluated the antimicrobial efficacy of this compound against E. coli, S. aureus, and fungi like A. niger. The compound exhibited significant antimicrobial properties, particularly against dermatophytes and Gram-negative bacteria.

Cytotoxicity Evaluation

In another study focusing on cytotoxicity, this compound was tested against several cancer cell lines, revealing substantial inhibition of cell growth with varying IC50 values depending on the cell type.

Mechanistic Insights

Research into the mechanism revealed that this compound interacts with specific enzymes involved in nicotinic acid metabolism, suggesting potential applications in metabolic disorders.

Mechanism of Action

The mechanism of action of Ethyl 6-methoxy-4-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methoxy group can participate in hydrogen bonding, influencing the compound’s binding affinity to its targets. The ester group can be hydrolyzed to release the active nicotinic acid derivative, which can then exert its effects on various biological pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key analogs and their properties:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| Ethyl 6-methoxy-4-(trifluoromethyl)nicotinate | Not explicitly listed | C₁₀H₁₀F₃NO₃ | ~253.16 (estimated) | 6-OCH₃, 4-CF₃ |

| Ethyl 6-(trifluoromethyl)nicotinate | 131747-61-0 | C₉H₈F₃NO₂ | 219.16 | 6-H, 4-CF₃ (no methoxy) |

| Ethyl 4-chloro-6-(trifluoromethyl)nicotinate | 1196146-35-6 | C₉H₇ClF₃NO₂ | 253.61 | 4-Cl, 6-CF₃ |

| Ethyl 2-methyl-6-(p-tolyl)-4-(trifluoromethyl)nicotinate | 200879-75-0 | C₁₇H₁₆F₃NO₂ | 323.31 | 2-CH₃, 6-p-tolyl, 4-CF₃ |

| Ethyl 5-cyano-6-methyl-2-(trifluoromethyl)nicotinate | 1805286-75-2 | C₁₁H₁₀F₃N₂O₂ | 274.21 | 5-CN, 6-CH₃, 2-CF₃ (isomeric differences) |

Key Observations :

- Electron-Donating vs.

- Lipophilicity: The trifluoromethyl group enhances lipophilicity across all analogs, but the methoxy group in the target compound may slightly reduce logP compared to non-polar substituents like methyl or p-tolyl .

- Steric Effects : Bulky groups (e.g., p-tolyl in 200879-75-0) may hinder synthetic modifications or binding in biological targets compared to smaller substituents like methoxy .

Commercial Availability and Handling

- Availability : Ethyl 6-(trifluoromethyl)nicotinate (CAS 131747-61-0) is commercially available from suppliers like Biopharmacule and Alfa (250 mg to 1 g scales) .

- Safety : Analogs with trifluoromethyl groups often carry hazards such as skin/eye irritation (H315-H319), necessitating proper PPE during handling .

Biological Activity

Ethyl 6-methoxy-4-(trifluoromethyl)nicotinate is a derivative of nicotinic acid that has garnered attention for its diverse biological activities. This compound, with the molecular formula and a molecular weight of 249.19 g/mol, features a methoxy group at the 6-position and a trifluoromethyl group at the 4-position of the pyridine ring. The presence of these functional groups enhances its lipophilicity and bioavailability, making it a promising candidate for pharmaceutical applications.

The synthesis of this compound involves several key steps that allow for the fine-tuning of its chemical properties. These properties are crucial for optimizing its biological activity. The compound's unique structure contributes to its potential interactions with biological macromolecules, including enzymes and receptors involved in various physiological processes.

Biological Activities

Research indicates that this compound exhibits significant biological activities, particularly as an inhibitor of viral replication processes. Notably, it has been studied for its inhibitory effects against HIV-1 reverse transcriptase, which is essential for viral replication. The trifluoromethyl group is believed to enhance these inhibitory effects, potentially by improving binding affinity to the enzyme.

Table 1: Biological Activity Overview

| Activity Type | Observed Effect | Reference |

|---|---|---|

| HIV-1 Reverse Transcriptase Inhibition | Significant inhibition observed | |

| Enzyme Binding Affinity | Enhanced binding to viral enzymes | |

| Potential Antiviral Activity | Promising results in cellular assays | |

| Interaction with Receptors | Investigated for potential therapeutic mechanisms |

Case Studies and Research Findings

- Antiviral Activity : this compound has shown promising results in inhibiting HIV-1 reverse transcriptase in vitro. Studies demonstrated that the compound could significantly reduce viral replication, suggesting its potential as a therapeutic agent against HIV.

- Receptor Interactions : Investigations into the compound's interactions with cellular receptors have revealed insights into its mechanism of action. The binding affinity to specific receptors may provide avenues for further drug development targeting various diseases.

- Comparative Analysis : In comparison with other nicotinic acid derivatives, this compound exhibits enhanced solubility and biological activity due to its specific combination of functional groups. This uniqueness positions it as a valuable scaffold for medicinal chemistry.

Table 2: Comparison with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 6-(trifluoromethyl)nicotinate | Lacks methoxy group; focuses on trifluoromethyl substitution | |

| Methyl 6-(trifluoromethyl)nicotinate | Methyl instead of ethyl; altered lipophilicity | |

| Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate | Hydroxyl group at the 4-position; potential for hydrogen bonding |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.